2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane
Overview
Description
2-(3-pyridinyl)-2,5-diazabicyclo[2.2.2]octane is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique structure and properties. This compound is known for its ability to act as a ligand at nicotinic acetylcholine receptors, making it a valuable tool in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinyl)-2,5-diazabicyclo[2.2.2]octane typically involves the use of Diels-Alder reactions and ring-closing metathesis as key steps. These methods allow for the efficient construction of the bicyclic framework . Additionally, the compound can be synthesized through the reaction of pyridine derivatives with azabicyclo[2.2.2]octane under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinyl)-2,5-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(3-pyridinyl)-2,5-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-pyridinyl)-2,5-diazabicyclo[2.2.2]octane involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors with high affinity, leading to the activation or inhibition of receptor-mediated signaling pathways. This interaction can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
2-(3-pyridinyl)-2,5-diazabicyclo[2.2.2]octane is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. Its ability to modulate receptor activity makes it a valuable tool in pharmacological research and potential therapeutic applications .
Properties
IUPAC Name |
2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-10(6-12-5-1)14-8-9-3-4-11(14)7-13-9/h1-2,5-6,9,11,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJZJZXKGKENDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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